![molecular formula C10H13BrN2O2 B2562082 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide CAS No. 1156583-05-9](/img/structure/B2562082.png)
2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide
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Description
2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide, also known as BHAM, is an organic compound that has been extensively studied for its potential applications in scientific research. BHAM is a derivative of acetamide and has a molecular formula of C10H12BrNO2.
Scientific Research Applications
Plant Chemical Defense Mechanisms
Background::- Researchers have discovered that controlled hydroxylations of diterpenoids allow plants to defend themselves without causing autotoxicity .
- By regulating metabolic modifications, tobacco plants avoid self-toxicity while gaining effective herbivore defense .
Organometallic Compounds in Catalysis
Background::Biological Activity and Drug Development
Background::- Computational studies, binding assays, and cell-based assays can provide insights into its activity .
Materials Science: Ligands and Coordination Chemistry
Background::Photophysical Properties and Sensing Applications
Background::Environmental Chemistry: Degradation and Fate
Background::properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-hydroxyethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVSMYXHJMJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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